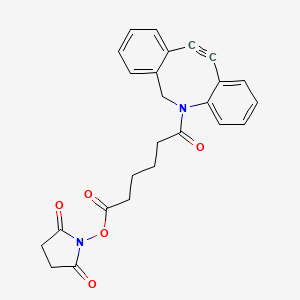

DBCO-C6-NHS-Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DBCO-C6-NHS ester is an amine-reactive compound that can be used to modify an amine-containing molecule in organic media . This reagent is not soluble in aqueous media . The extended 6-carbon atom spacer arm improves solubility in commonly used organic solvents including dichloromethane, chloroform, THF, and ethyl acetate and it also improves derivatization efficiency and stability of conjugates . DBCO is commonly used for copper-free Click Chemistry reactions .

Synthesis Analysis

DBCO-C6-NHS ester is a post-synthesis NHS conjugation to a primary amino group . An additional modification with an amino group is required . A C6 or C12 amino group can be placed at the 5’ or for the 3’ end a C3 or C7 amino and for internal positions an amino modified base is used, e.g Amino dT C6 .

Molecular Structure Analysis

The chemical formula of DBCO-C6-NHS ester is C25H22N2O5 . The molecular weight is 430.5 .

Chemical Reactions Analysis

DBCO-NHS ester reacts with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form covalent bonds . The reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .

Physical And Chemical Properties Analysis

DBCO-C6-NHS ester is a solid compound . The extended 6-carbon atom spacer arm drastically improves solubility of this reagent in commonly used organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate .

Wissenschaftliche Forschungsanwendungen

Amin-reaktives Verbindung

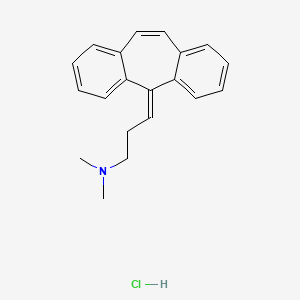

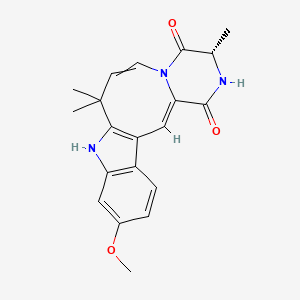

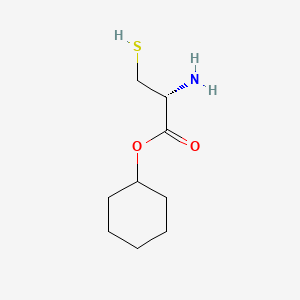

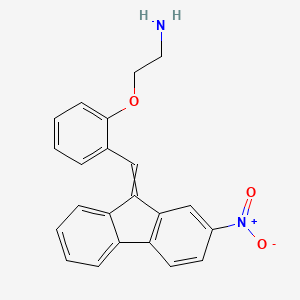

DBCO-C6-NHS-Ester ist eine amin-reaktive Verbindung {svg_1} {svg_2}. Es kann verwendet werden, um ein amin-haltiges Molekül in organischen Medien zu modifizieren {svg_3} {svg_4}. Diese Eigenschaft macht es in einer Vielzahl von chemischen Reaktionen nützlich, bei denen eine Aminmodifikation erforderlich ist.

Verbesserung der Löslichkeit

Der verlängerte 6-Kohlenstoff-Spacerarm von this compound verbessert die Löslichkeit in häufig verwendeten organischen Lösungsmitteln, einschließlich Dichlormethan, Chloroform, THF und Ethylacetat {svg_5} {svg_6}. Dies macht es zu einem wertvollen Werkzeug in Reaktionen, die diese Lösungsmittel benötigen.

Derivatisierungseffizienz

this compound verbessert auch die Derivatisierungseffizienz {svg_7} {svg_8}. Das bedeutet, dass es die Geschwindigkeit erhöhen kann, mit der bestimmte chemische Reaktionen ablaufen, was es zu einem wertvollen Werkzeug zur Beschleunigung experimenteller Verfahren macht.

Stabilität von Konjugaten

Die Verbindung trägt zur Stabilität von Konjugaten bei {svg_9} {svg_10}. Dies ist besonders wichtig bei Biokonjugationsreaktionen, bei denen die Stabilität den Erfolg des Experiments beeinflussen kann.

Kupferfreie Klickchemie

this compound wird häufig für kupferfreie Click-Chemie-Reaktionen verwendet {svg_11} {svg_12}. Click-Chemie ist eine Art chemischer Reaktion, die kleine Einheiten in einer Vielzahl von Anwendungen zusammenfügt, darunter die Arzneimittelforschung und die Materialwissenschaft.

Echtzeitüberwachung und -bildgebung

Durch die Verbindung von fluoreszierenden Gruppen oder Genen kann this compound zur Echtzeitüberwachung und -bildgebung des Zellverhaltens und von Veränderungen verwendet werden {svg_13}. Dies eröffnet neue Wege für die Entwicklung der Zellbiologie und unser Verständnis von Lebensphänomenen.

Wirkmechanismus

Target of Action

DBCO-C6-NHS ester primarily targets primary amines found on biomolecules, such as the side chains of lysine residues in proteins or aminosilane-coated surfaces . These primary amines are crucial for the formation of covalent bonds, enabling the modification of biomolecules for various applications.

Mode of Action

The compound contains two functional groups : The compound contains two functional groups: DBCO (Dibenzocyclooctyne) and NHS (N-hydroxysuccinimide) ester . The NHS ester reacts with primary amines to form stable amide bonds. The DBCO group is used for copper-free click chemistry , specifically strain-promoted alkyne-azide cycloaddition (SPAAC) , which allows for the conjugation of azide-containing molecules without the need for a copper catalyst .

Biochemical Pathways

DBCO-C6-NHS ester is involved in bioconjugation pathways . The NHS ester reacts with primary amines, forming a covalent bond and releasing N-hydroxysuccinimide. The DBCO group then reacts with azides through SPAAC, forming a stable triazole linkage. This pathway is crucial for labeling, imaging, and drug delivery applications .

Pharmacokinetics

The pharmacokinetics of DBCO-C6-NHS ester are primarily influenced by its ADME properties (Absorption, Distribution, Metabolism, and Excretion):

Result of Action

The molecular and cellular effects of DBCO-C6-NHS ester include the formation of stable covalent bonds between biomolecules, facilitating the creation of conjugates for imaging, drug delivery, and other biotechnological applications. This results in enhanced stability and functionality of the modified biomolecules .

Action Environment

Environmental factors such as pH, temperature, and solvent can influence the efficacy and stability of DBCO-C6-NHS ester. The optimal pH range for the NHS ester reaction is 7-9 . The compound is stable at low temperatures (e.g., -20°C) and is soluble in organic solvents like dichloromethane, chloroform, and THF, which are commonly used in laboratory settings .

By understanding these aspects, researchers can effectively utilize DBCO-C6-NHS ester in various bioconjugation applications, ensuring optimal performance and stability.

: BroadPharm : Kerafast : Sigma-Aldrich : Baseclick

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

DBCO-C6-NHS ester is an amine-reactive building block that plays a crucial role in biochemical reactions. It interacts with primary amines on biomolecules, such as proteins and peptides, through the formation of stable covalent bonds. The extended 6-carbon spacer arm of DBCO-C6-NHS ester enhances its solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate . This property improves the efficiency and stability of the resulting conjugates. Additionally, DBCO-C6-NHS ester is commonly used in copper-free click chemistry reactions, where it reacts with azide-containing molecules to form triazole linkages .

Cellular Effects

DBCO-C6-NHS ester has significant effects on various types of cells and cellular processes. When used in bioconjugation, it can modify cell surface receptors, antibodies, and other biomolecules, thereby influencing cell signaling pathways and gene expression . For instance, DBCO-C6-NHS ester can be used to label specific cell surface proteins with fluorescent tags, enabling the visualization and tracking of cellular processes. This compound’s ability to precisely target and modify biomolecules makes it a valuable tool for studying cellular functions and interactions.

Molecular Mechanism

The molecular mechanism of DBCO-C6-NHS ester involves its reaction with primary amines on biomolecules. The N-hydroxysuccinimidyl (NHS) ester group of DBCO-C6-NHS ester reacts with the amine groups, forming stable amide bonds . This reaction occurs under mild conditions and does not require a copper catalyst, making it suitable for use in biological systems. The resulting conjugates are stable and can be used for various applications, including protein labeling, drug delivery, and biomolecule immobilization.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DBCO-C6-NHS ester can change over time. The compound is stable when stored at -20°C and protected from light . Prolonged exposure to light and moisture can lead to degradation, reducing its effectiveness in biochemical reactions. In in vitro and in vivo studies, the long-term effects of DBCO-C6-NHS ester on cellular function have been observed, with some studies reporting minimal cytotoxicity and stable conjugate formation over extended periods .

Dosage Effects in Animal Models

The effects of DBCO-C6-NHS ester vary with different dosages in animal models. At low doses, the compound effectively modifies target biomolecules without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is essential to optimize the dosage to achieve the desired biochemical modifications while minimizing any harmful effects on the animal models.

Metabolic Pathways

DBCO-C6-NHS ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s amine-reactive nature allows it to modify enzymes and other proteins, potentially affecting their activity and function . Additionally, DBCO-C6-NHS ester can influence metabolic flux and metabolite levels by altering the interactions between biomolecules in metabolic pathways.

Transport and Distribution

Within cells and tissues, DBCO-C6-NHS ester is transported and distributed through interactions with transporters and binding proteins . The compound’s solubility in organic solvents facilitates its uptake and distribution in biological systems. Once inside the cells, DBCO-C6-NHS ester can localize to specific cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

DBCO-C6-NHS ester exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its role in modifying biomolecules and studying cellular processes. For example, DBCO-C6-NHS ester can be used to label proteins in the endoplasmic reticulum or mitochondria, providing insights into the functions of these organelles.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c28-22(11-5-6-12-25(31)32-27-23(29)15-16-24(27)30)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATTUKBAYDNTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)

![(2S)-2-acetamido-N-[(2S,5S,8S,11S,12S,15S,18R,21S)-2-benzyl-5-[(3-chloro-4-hydroxyphenyl)methyl]-21-hydroxy-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]pentanediamide](/img/structure/B606881.png)